molecular formula C26H27N7O B12467844 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,6-dimethylphenyl)alaninamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,6-dimethylphenyl)alaninamide

Cat. No.: B12467844
M. Wt: 453.5 g/mol
InChI Key: XREQUXKFJDCADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,6-dimethylphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a dimethylphenylalaninamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,6-dimethylphenyl)alaninamide typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions. This reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the nucleophilic substitution.

    Substitution with Phenylamino Groups: The intermediate triazine compound is then reacted with phenylamine to introduce the phenylamino groups at the 4 and 6 positions of the triazine ring. This step may require heating and the use of a catalyst to achieve high yields.

    Attachment of the Dimethylphenylalaninamide Moiety: Finally, the dimethylphenylalaninamide group is introduced through a coupling reaction, often using reagents like carbodiimides to activate the carboxyl group for amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,6-dimethylphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The phenylamino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,6-dimethylphenyl)alaninamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,6-dimethylphenyl)alaninamide involves its interaction with specific molecular targets. The phenylamino groups can form hydrogen bonds and π-π interactions with target proteins, affecting their function. The triazine ring can also participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(phenylamino)-1,3,5-triazine: Similar structure but lacks the dimethylphenylalaninamide moiety.

    2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Contains amino groups instead of phenylamino groups.

    Hexamethylmelamine: A triazine derivative used in cancer treatment, with different substituents.

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,6-dimethylphenyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C26H27N7O

Molecular Weight

453.5 g/mol

IUPAC Name

2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C26H27N7O/c1-17-11-10-12-18(2)22(17)30-23(34)19(3)27-24-31-25(28-20-13-6-4-7-14-20)33-26(32-24)29-21-15-8-5-9-16-21/h4-16,19H,1-3H3,(H,30,34)(H3,27,28,29,31,32,33)

InChI Key

XREQUXKFJDCADW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.